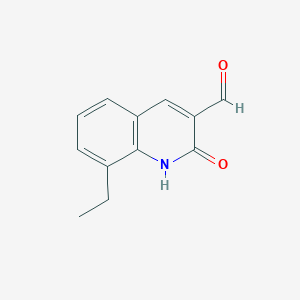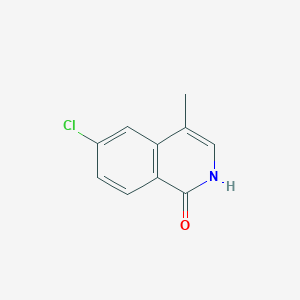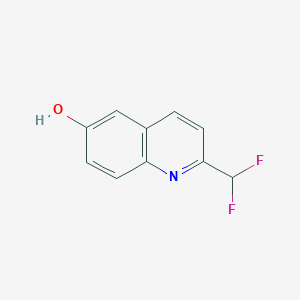
N-(Quinolin-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Quinolin-3-yl)acrylamide is an organic compound that features a quinoline moiety attached to an acrylamide group. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure, consisting of a benzene ring fused to a pyridine ring. The acrylamide group is a vinyl amide, which is known for its reactivity and ability to form polymers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Quinolin-3-yl)acrylamide typically involves the reaction of quinoline derivatives with acrylamide. One common method is the palladium-catalyzed anti-Michael-type addition, where quinoline derivatives undergo nucleophilic addition to acrylamides under specific conditions . Another method involves the reaction of quinoline with acrylic acid derivatives in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and microwave irradiation, can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: N-(Quinolin-3-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the acrylamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: N-(Quinolin-3-yl)ethylamine.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
N-(Quinolin-3-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in breast cancer research.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(Quinolin-3-yl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, interfering with their normal function.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells.
類似化合物との比較
N-(Quinolin-3-yl)acrylamide can be compared with other quinoline derivatives:
特性
分子式 |
C12H10N2O |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
N-quinolin-3-ylprop-2-enamide |
InChI |
InChI=1S/C12H10N2O/c1-2-12(15)14-10-7-9-5-3-4-6-11(9)13-8-10/h2-8H,1H2,(H,14,15) |
InChIキー |
NJCSPPAOEQXZRG-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)NC1=CC2=CC=CC=C2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




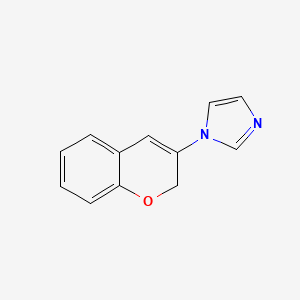
![Ethyl 2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11901428.png)
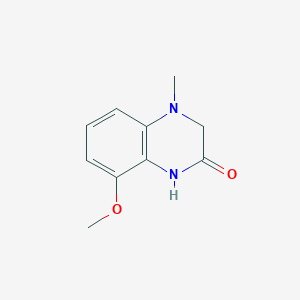
![2,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11901437.png)
![4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy-](/img/structure/B11901439.png)

![7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11901459.png)


